Auramycin D

概述

描述

Auramycin D is a natural product found in Streptomyces galilaeus with data available.

常见问题

Basic Research Questions

Q. What established methodologies are used to synthesize and purify Auramycin D, and how can researchers validate its structural integrity?

- Answer : Synthesis typically involves multi-step organic reactions, with purification via high-performance liquid chromatography (HPLC) or crystallization. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference spectral data with published libraries and replicate synthesis protocols from peer-reviewed studies to ensure reproducibility .

Q. What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?

- Answer : Standard assays include:

- Cytotoxicity : MTT or CellTiter-Glo® assays using cancer cell lines.

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Enzyme inhibition : Fluorescence-based or colorimetric assays targeting specific enzymes (e.g., kinases, proteases).

Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure statistical robustness .

Q. How should researchers design dose-response experiments to assess this compound’s efficacy?

- Answer : Use a log-scale concentration range (e.g., 0.1–100 µM) with at least five data points. Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Include vehicle controls and validate results across independent replicates. Predefine exclusion criteria for outlier data to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

- Answer : Conduct comparative mechanistic studies using orthogonal methods:

- Genome-wide CRISPR screens to identify genetic vulnerabilities.

- Proteomic profiling (e.g., affinity purification-mass spectrometry) to map interaction networks.

- Metabolomic analysis to assess downstream metabolic disruptions.

Systematically evaluate experimental variables (e.g., cell type, treatment duration) and apply PRISMA guidelines for literature review to contextualize discrepancies .

Q. What strategies improve this compound’s bioavailability in preclinical in vivo models?

- Answer :

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility.

- Pharmacokinetic (PK) studies : Measure plasma half-life, tissue distribution, and clearance via LC-MS/MS.

- In silico modeling : Predict absorption/distribution using tools like GastroPlus® or ADMET Predictor®.

Validate findings in multiple animal models (e.g., murine vs. zebrafish) to assess translational relevance .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Answer :

- Synthetic modifications : Focus on core scaffold regions (e.g., hydroxyl groups, side chains).

- High-throughput screening : Test derivatives against a panel of biological targets.

- Molecular docking : Use software like AutoDock Vina to predict binding affinities.

Apply multivariate analysis to correlate structural features with activity, ensuring statistical power through factorial experimental design .

Q. What methodologies address reproducibility challenges in this compound research?

- Answer :

- Data management plans (DMPs) : Document protocols, raw data, and analysis pipelines using platforms like Zenodo or Figshare.

- Blinded experiments : Separate sample preparation and data analysis teams.

- Inter-laboratory validation : Collaborate with independent labs to replicate key findings.

Reference the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. Methodological Frameworks

Q. Which frameworks guide the development of research questions for this compound studies?

- Answer :

- PICO (Population, Intervention, Comparison, Outcome): Define target organisms, treatment parameters, controls, and measurable endpoints.

- FINER (Feasible, Interesting, Novel, Ethical, Relevant): Ensure ethical compliance (e.g., IACUC approval for animal studies) and relevance to antibiotic resistance or oncology gaps.

Use scoping reviews (Arksey & O’Malley framework) to map existing evidence before initiating new experiments .

Q. How should researchers conduct systematic reviews of this compound’s pharmacological profile?

- Answer :

- Search strategy : Use databases (PubMed, Embase) with MeSH terms like “this compound” AND (“mechanism” OR “pharmacokinetics”).

- Risk of bias assessment : Apply Cochrane Collaboration’s ROBINS-I tool for non-randomized studies.

- Meta-analysis : Use RevMan® to pool efficacy data, accounting for heterogeneity via random-effects models.

Report findings per PRISMA 2020 guidelines, including a flow diagram and sensitivity analyses .

Q. Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

- Answer :

- Nonlinear regression : Fit sigmoidal curves to calculate potency metrics (IC₅₀, Hill slope).

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Survival analysis : Use Kaplan-Meier curves for in vivo efficacy studies.

Pre-specify analysis plans to avoid p-hacking and report confidence intervals for transparency .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Answer :

- Transcriptomics : RNA-seq to identify differentially expressed pathways.

- Proteomics : TMT labeling for quantitative protein abundance changes.

- Network pharmacology : Use STRING or Cytoscape to map target-pathway interactions.

Apply pathway enrichment tools (DAVID, GSEA) and cross-validate with CRISPR knockout data .

属性

CAS 编号 |

82002-76-4 |

|---|---|

分子式 |

C29H33NO10 |

分子量 |

555.6 g/mol |

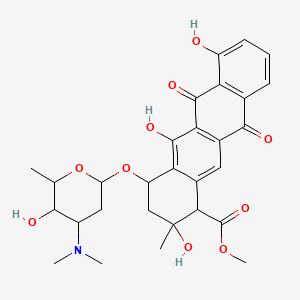

IUPAC 名称 |

methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)10-19(39-12)40-18-11-29(2,37)23(28(36)38-5)14-9-15-22(27(35)21(14)18)26(34)20-13(25(15)33)7-6-8-17(20)31/h6-9,12,16,18-19,23-24,31-32,35,37H,10-11H2,1-5H3 |

InChI 键 |

QJXJRECTYIMQFD-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O |

同义词 |

auramycin D |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。